molecular formula C11H16N2O B1272646 2-Amino-N-(sec-butyl)benzamide CAS No. 30391-87-8

2-Amino-N-(sec-butyl)benzamide

Cat. No. B1272646
CAS RN: 30391-87-8
M. Wt: 192.26 g/mol
InChI Key: UOKULICTTSTSHO-UHFFFAOYSA-N
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Description

2-Amino-N-(sec-butyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amide derivatives of benzoic acid. The structure of benzamides typically consists of a benzene ring attached to an amide group. In the case of 2-Amino-N-(sec-butyl)benzamide, the amide group is further substituted with a secondary butyl group, and an amino group is positioned at the 2nd carbon of the benzene ring. This compound is of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of substituted benzamides, such as 2-Amino-N-(sec-butyl)benzamide, can be achieved through various methods. One such method involves the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under solvent-free conditions or under reflux in MeCN . This one-pot synthesis approach is considered facile and can potentially be adapted to synthesize the sec-butyl variant by choosing the appropriate aroyl chloride precursor.

Molecular Structure Analysis

The molecular structure of benzamides can be quite complex due to the presence of multiple substituents that can influence the overall geometry and electronic distribution of the molecule. For instance, in the case of 2-amino-N-(2-hydroxyphenyl)benzamide, the structure consists of an aniline ring and a phenol ring bridged by an amide group. The electron-withdrawing nature of the substituents leads to elongation of certain C–C bond distances, while the compensating nucleophilic and electrophilic effects of other substituents maintain normal bond distances elsewhere in the molecule . These structural nuances are likely to be present in 2-Amino-N-(sec-butyl)benzamide as well, affecting its reactivity and physical properties.

Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, often serving as intermediates for the synthesis of heterocyclic compounds. The reactivity of the amino group and the amide functionality allows for a range of transformations. For example, N-(2,2-dichlorovinyl)amides can react with primary or secondary alkylamines to yield substituted benzamides . This suggests that 2-Amino-N-(sec-butyl)benzamide could potentially be synthesized or further modified through similar addition reactions or nucleophilic substitutions, depending on the desired chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides are influenced by their molecular structure. The presence of strong hydrogen bond donor sites, as observed in 2-amino-N-(2-hydroxyphenyl)benzamide, can lead to significant intramolecular and intermolecular hydrogen bonding, which can affect the compound's melting point, solubility, and crystal structure . The sec-butyl group in 2-Amino-N-(sec-butyl)benzamide is likely to impart additional steric effects and influence the compound's lipophilicity, potentially affecting its solubility in organic solvents and its overall reactivity.

Scientific Research Applications

Mutagenicity Studies

  • In Vitro Mutagenicity of Anti-inflammatory Parsalmide Analogues : A study investigated the mutagenicity of anti-inflammatory parsalmide analogues, including compounds structurally related to 2-Amino-N-(sec-butyl)benzamide. These compounds, upon biotransformation into hydroxy derivatives, exhibited mutagenic effects in Salmonella typhymurium strains, especially in the presence of a rat liver homogenate, S9 (Cardoso et al., 2006).

Anticancer Research

  • Synthesis and Anticancer Effect of Benzamide Derivatives : Research focused on synthesizing derivatives of benzamides (related to 2-Amino-N-(sec-butyl)benzamide) and investigating their anticancer effects on colon carcinoma HCT-116 cells. These synthesized derivatives displayed varying degrees of anticancer effects, contributing to the development of potential anti-colon cancer agents (Chan et al., 2018).

Neuropharmacology

  • Heterocyclic Carboxamides as Potential Antipsychotic Agents : A study synthesized and evaluated heterocyclic analogues of 2-amino-N-(sec-butyl)benzamide for their potential as antipsychotic agents. The compounds showed promise in vitro for binding to dopamine and serotonin receptors and demonstrated in vivo antipsychotic activities in animal models (Norman et al., 1996).

Gastrointestinal Research

  • Benzamide Derivatives with Gastrointestinal Prokinetic Activity : Novel benzamide derivatives, related to 2-Amino-N-(sec-butyl)benzamide, were synthesized and assessed for their gastrointestinal prokinetic and dopamine D2 receptor antagonist activities. These compounds showed potential as gastrointestinal prokinetic agents with reduced side effects (Sakaguchi et al., 2001).

Future Directions

Benzamides, including “2-Amino-N-(sec-butyl)benzamide”, have significant potential for future research and applications, particularly in the pharmaceutical industry . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

properties

IUPAC Name

2-amino-N-butan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12/h4-8H,3,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKULICTTSTSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378980
Record name 2-Amino-N-(butan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(sec-butyl)benzamide

CAS RN

30391-87-8
Record name 2-Amino-N-(butan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Zhao, T Wang, JX Li - Chemical Communications, 2014 - pubs.rsc.org
A novel metal-free synthesis of quinazolinones via dual amination of sp3 C–H bonds was developed. The sp3 carbon in methylarenes or adjacent to a heteroatom in DMSO, DMF or …
Number of citations: 141 pubs.rsc.org
S Lepri, G Nannetti, G Muratore… - Journal of medicinal …, 2014 - ACS Publications
Influenza virus infections represent a serious concern to public health, being characterized by high morbidity and significant mortality. To date, compounds targeting the viral ion-…
Number of citations: 67 pubs.acs.org
E Feng, Y Zhou, D Zhang, L Zhang, H Sun… - The Journal of …, 2010 - ACS Publications
We have developed a simple method for the synthesis of pyrrolo/pyrido[2,1-a][1,3]benzoxazinones and pyrrolo/pyrido[2,1-a]quinazolinones from 2-amino benzoic acids and 2-amino …
Number of citations: 74 pubs.acs.org

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